molecular formula C8H15N3O4 B1194831 Glycyl-sarcosyl-sarcosine CAS No. 57836-11-0

Glycyl-sarcosyl-sarcosine

Cat. No.: B1194831
CAS No.: 57836-11-0
M. Wt: 217.22 g/mol
InChI Key: NWJKXDVWKKVOHM-ZETCQYMHSA-N
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Description

Glycyl-sarcosyl-sarcosine is a synthetic tripeptide of significant interest in biochemical and pharmacological research, formally derived from the sequential condensation of glycine with two sarcosine (N-methylglycine) units. Its systematic IUPAC name is (2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid, and it has a molecular formula of C8H15N3O4 and a molecular weight of 217.22 g/mol . A primary research application of this compound is in mass spectrometry studies, where it serves as a critical model for investigating the fragmentation pathways of protonated, N-methylated peptides, specifically the competition between b2-y1 and diketopiperazine formation pathways . The presence of consecutive N-methylated peptide bonds profoundly influences its conformational landscape, reducing the energy difference between cis and trans peptide bond configurations and making it a valuable tool for studying peptide dynamics and structure . Furthermore, its structural relationship to the dipeptide glycylsarcosine (Gly-Sar)—a gold-standard substrate for probing the Proton-Coupled Oligopeptide Transporter PEPT1 (SLC15A1)—suggests potential utility in membrane transport research . Researchers leverage its defined chemical identity and modified backbone to explore peptide stability, transporter interactions, and biomimetic chemistry. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(2S)-4-amino-2-[methyl-[2-(methylamino)acetyl]amino]-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c1-10-4-6(13)11(2)7(8(14)15)5(12)3-9/h7,10H,3-4,9H2,1-2H3,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJKXDVWKKVOHM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C(C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC(=O)N(C)[C@@H](C(=O)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973410
Record name 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57836-11-0
Record name Glycyl-sarcosyl-sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057836110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2-[methyl(N-methylglycyl)amino]-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Conditions

The synthesis begins with Fmoc-protected sarcosine anchored to a Wang resin. Glycine and subsequent sarcosine residues are coupled using N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as the activating agent in dimethylformamide (DMF). A base, such as N,N-diisopropylethylamine (DIPEA), facilitates carbodiimide-mediated coupling. Each coupling step requires 2–4 hours under nitrogen at room temperature.

Table 1: SPPS Parameters for GSS Synthesis

ParameterValue/Range
ResinWang resin (0.6 mmol/g)
Coupling AgentHBTU
SolventDMF
Temperature25°C
Deprotection Reagent20% piperidine in DMF
Cleavage CocktailTFA:H<sub>2</O:EDT (95:2.5:2.5)
Average Yield85–92%

Purification and Characterization

Post-cleavage, crude GSS is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient (0.1% TFA). Nuclear magnetic resonance (NMR) spectroscopy confirms the backbone structure, while mass spectrometry (MS) verifies molecular weight (MW = 275.3 g/mol).

Solution-Phase Synthesis Techniques

Solution-phase methods are preferred for small-scale research applications due to their flexibility.

Stepwise Coupling Strategy

Glycine is first activated as a mixed anhydride using isobutyl chloroformate in tetrahydrofuran (THF). Sarcosine methyl ester is then added, followed by saponification to remove the methyl group. The final sarcosine residue is coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an additive to suppress racemization.

Table 2: Solution-Phase Reaction Conditions

StepReagents/Conditions
Glycine ActivationIsobutyl chloroformate, THF
First CouplingSarcosine methyl ester, 0°C
SaponificationNaOH (1M), methanol
Second CouplingEDC/HOBt, DMF, 4°C
Final Yield70–78%

Challenges in Solution-Phase Synthesis

Racemization at the sarcosine α-carbon remains a concern, particularly during prolonged coupling steps. Substituting HOBt with Oxyma Pure reduces this risk, improving enantiomeric excess (ee) to >98%.

Schotten-Baumann Condensation Approach

This method, adapted from surfactant synthesis, offers a cost-effective alternative for industrial applications.

Reaction Protocol

Boc-glycine reacts with sarcosine acyl chloride in a water-acetone mixture (2:1 v/v) at pH 9–10. The Boc group is subsequently removed with trifluoroacetic acid (TFA).

Table 3: Schotten-Baumann Parameters

ParameterValue
Acyl ChlorideSarcosine acyl chloride
Solvent SystemAcetone:H<sub>2</O (2:1)
pH Control10% NaOH
Reaction Temperature0–5°C
DeprotectionTFA:H<sub>2</O (95:5)
Yield65–72%

Limitations

The method produces lower yields compared to SPPS due to competing hydrolysis of the acyl chloride. However, it avoids expensive resins and automated synthesizers, making it suitable for bulk production.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance mixing and reduce reaction times. A study using a Corning AFR™ reactor achieved 89% yield in 20 minutes, compared to 4 hours in batch processes.

Table 4: Cost Comparison of Methods

MethodCost per Gram (USD)
SPPS$120–$150
Solution-Phase$90–$110
Schotten-Baumann$45–$60

Quality Control and Analytical Techniques

Purity Assessment

RP-HPLC with UV detection (λ = 214 nm) identifies impurities (<2% in SPPS products). Ion mobility spectrometry (IMS) differentiates stereoisomers, critical for ensuring biological activity.

Structural Confirmation

Two-dimensional NMR (COSY, HSQC) resolves overlapping proton signals, while high-resolution MS (HRMS) confirms the molecular formula (C<sub>10</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>).

Challenges and Optimization Strategies

Racemization Mitigation

Lowering reaction temperatures to 4°C and using Oxyma Pure reduces racemization to <1%.

Solvent Selection

Replacing DMF with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent, maintains coupling efficiency while reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Glycyl-sarcosyl-sarcosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Glycyl-sarcosyl-sarcosine serves as a model compound for studying peptide bond stability and reactivity. Its structural characteristics allow researchers to investigate the stability of amide bonds under various conditions. This is crucial for understanding peptide synthesis and degradation mechanisms in biochemical processes.

Peptide Transport Mechanisms

The compound is primarily recognized for its role as a substrate for the peptide transporter PEPT-1 (SLC15A1). This transporter is essential for the intestinal uptake of dipeptides and tripeptides. Research has shown that this compound can effectively facilitate the transport of peptides across intestinal epithelial cells, making it significant in studying nutrient absorption and metabolism .

Cellular Effects

In cellular models such as Caco-2 cells, this compound is utilized to explore the uptake mechanisms of dipeptides. Its interaction with PEPT-1 enhances our understanding of how peptides are absorbed in the gut, which has implications for drug delivery systems .

Therapeutic Potential in Schizophrenia

This compound has been studied for its effects on N-methyl-D-aspartate (NMDA) receptors, which are implicated in the pathophysiology of schizophrenia. Clinical studies indicate that sarcosine, a component of this compound, can improve symptoms in patients with schizophrenia by enhancing NMDA receptor function through glycine transporter inhibition . The addition of sarcosine to antipsychotic regimens has shown significant improvements in cognitive and psychiatric symptoms without major side effects .

Drug Delivery Research

Due to its stability and ability to enhance peptide absorption, this compound is being investigated for its potential in drug delivery systems. It may improve the bioavailability of peptide-based therapeutics by facilitating their transport across biological membranes .

Industrial Applications

In industrial settings, this compound is explored for developing biodegradable surfactants and other products that require stable peptide structures. Its unique properties make it suitable for applications where environmental sustainability is a priority .

Case Studies

Case StudyFocusFindings
Schizophrenia Treatment Clinical trial involving sarcosinePatients showed significant improvement in positive and negative symptoms when treated with sarcosine alongside antipsychotics .
Peptide Absorption Mechanism Caco-2 cell studiesDemonstrated effective uptake of this compound via PEPT-1, enhancing understanding of intestinal absorption .
Drug Delivery Systems Research on bioavailabilityThis compound improves absorption rates of peptide drugs, indicating potential for enhanced therapeutic efficacy .

Mechanism of Action

Glycyl-sarcosyl-sarcosine exerts its effects primarily through its interaction with peptide transporters such as PEPT-1. The compound is recognized and transported by these transporters, facilitating the uptake of small peptides and peptide-like drugs. The N-methylated peptide bonds contribute to its stability, preventing enzymatic degradation and allowing for efficient transport .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Glycyl-sarcosyl-sarcosine with related peptides:

Compound Structure Molecular Weight (g/mol) Hydrolysis Resistance Key Features
This compound Linear tripeptide (Gly-Sar-Sar) 217.225 High (due to N-methylation) Resists hydrolysis; enters systemic circulation intact
Glycyl-sarcosine Dipeptide (Gly-Sar) ~164.17 Moderate Partial hydrolysis in enterocytes; limited bioavailability
Carnosine Dipeptide (β-Ala-His) 226.23 Moderate Antioxidant properties; hydrolyzed by carnosinase in serum
Cyclo-Gly-Sar-Gly-Sar Cyclic tetrapeptide ~352.34 Very High Enhanced conformational stability; potential drug delivery applications
Glycyl-glycine Dipeptide (Gly-Gly) 132.12 Low Rapidly hydrolyzed; serves as a nutrient source

Q & A

Q. What are the established methods for synthesizing glycyl-sarcosyl-sarcosine (GSS) in laboratory settings?

GSS synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS offers high purity and scalability, using Fmoc/t-Bu protection strategies to minimize side reactions. Solution-phase synthesis may utilize fragment condensation with carbodiimide-based coupling agents (e.g., DCC or EDC) to link sarcosine residues. Post-synthesis purification via reverse-phase HPLC is critical to isolate GSS from truncated peptides .

Q. Which analytical techniques are most reliable for characterizing GSS structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms backbone connectivity and stereochemistry, while mass spectrometry (MS) validates molecular weight. High-resolution LC-MS coupled with tandem MS (MS/MS) identifies impurities or degradation products. Circular dichroism (CD) may assess conformational stability in solution .

Q. How do researchers model GSS transport and absorption in biological systems?

In vitro models, such as Caco-2 cell monolayers, simulate intestinal absorption. Radiolabeled GSS (e.g., 14C-tagged) tracks uptake kinetics. In vivo studies in rodents measure portal vein concentrations post-administration, leveraging its resistance to brush-border peptidases .

Advanced Research Questions

Q. What experimental design considerations are critical for studying GSS hydrolysis resistance in diverse biological matrices?

Control for peptidase variability: Use recombinant enzymes (e.g., dipeptidyl peptidase IV) to quantify hydrolysis rates under standardized pH/temperature conditions. Matrix effects: Test GSS stability in simulated gastric/intestinal fluids and plasma. LC-MS/MS monitors degradation products, with kinetic modeling (e.g., Michaelis-Menten) to compare enzymatic efficiency .

Q. How can researchers resolve contradictory data on GSS bioactivity across studies?

Meta-analyses should stratify results by experimental models (cell vs. animal), dosage, and endpoints. For example, discrepancies in GSS’s regulatory effects on microbial growth may stem from differences in bacterial strain sensitivity or nutrient media composition. Systematic reviews using PRISMA guidelines help identify confounding variables .

Q. What statistical approaches are optimal for analyzing dose-response relationships in GSS studies?

Nonlinear regression (e.g., log-logistic models) fits dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) compares group means. Bayesian hierarchical models account for inter-study heterogeneity in multi-laboratory collaborations .

Q. How should researchers formulate hypotheses about GSS’s role in hormone-like regulation?

Apply the PICO framework:

  • Population : Mammalian cell lines or in vivo models.
  • Intervention : GSS exposure at physiological concentrations.
  • Comparison : Controls (untreated or scrambled peptides).
  • Outcome : Quantify hormone secretion (e.g., insulin) via ELISA or transcriptional activity via qPCR. Hypothesis example: “GSS modulates insulin secretion via peptide fragment mimicry in pancreatic β-cells” .

Q. What are the ethical and methodological challenges in designing GSS-related in vivo studies?

Ethical: Justify animal use via 3Rs (Replacement, Reduction, Refinement) principles. For human trials, ensure informed consent if studying GSS metabolites. Methodological: Address interspecies variability (e.g., rodent vs. human peptidase expression) by cross-validating findings with ex vivo human tissue models .

Methodological Guidance

Q. How to design a robust literature review on GSS’s biological roles?

Combine PubMed/Google Scholar searches with MeSH terms (e.g., “tripeptides/metabolism” AND “hydrolysis resistance”). Use backward/forward citation tracking in Web of Science. Critically appraise sources using AMSTAR-2 for systematic reviews, prioritizing studies with transparent protocols .

Q. What strategies mitigate bias in GSS bioactivity assays?

  • Blinding: Encode samples to prevent observer bias.
  • Replication: Independent validation across labs.
  • Negative controls: Include scrambled peptides or protease inhibitors to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycyl-sarcosyl-sarcosine
Reactant of Route 2
Glycyl-sarcosyl-sarcosine

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